Allyl 3-amino-4-fluorobenzoate

Medicinal Chemistry Pharmacokinetics Physicochemical Properties

Allyl 3-amino-4-fluorobenzoate (CAS 153774-39-1) is a fluorinated aromatic building block belonging to the class of substituted benzoate esters. Its molecular formula is C10H10FNO2, with a molecular weight of 195.19 g/mol.

Molecular Formula C10H10FNO2
Molecular Weight 195.19 g/mol
CAS No. 153774-39-1
Cat. No. B119006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 3-amino-4-fluorobenzoate
CAS153774-39-1
SynonymsBenzoic acid, 3-amino-4-fluoro-, 2-propenyl ester (9CI)
Molecular FormulaC10H10FNO2
Molecular Weight195.19 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1=CC(=C(C=C1)F)N
InChIInChI=1S/C10H10FNO2/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h2-4,6H,1,5,12H2
InChIKeySNZWNIMUYPJNCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl 3-amino-4-fluorobenzoate (CAS 153774-39-1) Product Overview and Class Identification


Allyl 3-amino-4-fluorobenzoate (CAS 153774-39-1) is a fluorinated aromatic building block belonging to the class of substituted benzoate esters . Its molecular formula is C10H10FNO2, with a molecular weight of 195.19 g/mol . This compound features a core benzoate structure with an amino group at the 3-position and a fluorine atom at the 4-position, esterified with an allyl group . The combination of these functional groups imparts specific physicochemical properties and reactivity, making it a valuable intermediate for research and development in medicinal chemistry and materials science.

Why Allyl 3-amino-4-fluorobenzoate (CAS 153774-39-1) Cannot Be Directly Substituted with Other 3-Amino-4-fluorobenzoate Esters


While other 3-amino-4-fluorobenzoate esters, such as the methyl (CAS 369-26-6) or ethyl (CAS 455-75-4) derivatives, share the same core pharmacophore, they are not interchangeable with the allyl ester. The substitution of the alkyl group significantly alters key physicochemical properties, notably lipophilicity (logP) . The allyl ester exhibits a higher calculated logP value (Consensus LogP: 2.22) compared to its methyl (logP: 1.78) and ethyl (logP: 2.17) counterparts . This difference in lipophilicity can directly impact a molecule's membrane permeability, biodistribution, and metabolic stability in a biological context, potentially leading to divergent results in assays or in vivo studies. Furthermore, the allyl group introduces a distinct chemical handle—a terminal alkene—that enables unique synthetic transformations, such as thiol-ene click chemistry, which are not possible with saturated alkyl esters . Substituting the allyl ester for a saturated analog would forfeit this orthogonal reactivity and preclude its use in specific conjugation or polymerization strategies.

Quantitative Differentiation Evidence for Allyl 3-amino-4-fluorobenzoate (CAS 153774-39-1)


Enhanced Lipophilicity (LogP) Compared to Methyl and Ethyl Ester Analogs

Allyl 3-amino-4-fluorobenzoate demonstrates significantly higher predicted lipophilicity compared to its saturated alkyl ester analogs, methyl 3-amino-4-fluorobenzoate and ethyl 3-amino-4-fluorobenzoate. This is quantitatively reflected in its calculated Consensus LogP value of 2.22 . In contrast, the methyl ester has a logP of approximately 1.78, and the ethyl ester has a logP of approximately 2.17 [1]. This increased lipophilicity is a key differentiator that can enhance passive membrane permeability and alter the biodistribution profile of molecules incorporating this scaffold.

Medicinal Chemistry Pharmacokinetics Physicochemical Properties

Predicted Favorable CNS Penetration Profile Based on Computational ADME Parameters

Computational models predict that Allyl 3-amino-4-fluorobenzoate possesses a favorable profile for blood-brain barrier (BBB) penetration, a property not uniformly shared by all close analogs. The compound is predicted to be BBB permeant . This is coupled with a high predicted gastrointestinal (GI) absorption profile and a Log Kp (skin permeation) value of -5.8 cm/s . In comparison, while the ethyl ester is also predicted to be BBB permeant, the methyl ester's lower logP value (1.78) may result in a different, potentially less favorable, CNS penetration profile .

Drug Discovery ADME Computational Chemistry

Allyl Group as an Orthogonal and Mildly Cleavable Protecting Group in Multi-Step Synthesis

The allyl ester moiety in Allyl 3-amino-4-fluorobenzoate is a well-established protecting group for carboxylic acids, offering a distinct advantage over simple alkyl esters like methyl or ethyl. Its utility lies in its stability under a broad range of acidic and basic conditions and its ability to be cleaved under mild, orthogonal conditions (e.g., using Pd(0) catalysts) that do not affect other common protecting groups . In contrast, the methyl and ethyl esters typically require harsh acidic or basic hydrolysis for cleavage, which can be incompatible with other sensitive functional groups present in a complex molecule [1].

Organic Synthesis Protecting Group Strategy Methodology

Physical State and Recommended Storage Conditions Differentiate it from Solid Analogs

Allyl 3-amino-4-fluorobenzoate is a liquid at room temperature, with a predicted boiling point of 321.2±27.0 °C at 760 mmHg . This contrasts with its methyl ester analog (CAS 369-26-6), which is a solid with a melting point of 66-69°C . The physical state has direct implications for handling, formulation, and storage. The compound requires storage at 2-8°C, protected from light, and under an inert atmosphere to maintain stability .

Chemical Handling Stability Procurement

Recommended Application Scenarios for Allyl 3-amino-4-fluorobenzoate (CAS 153774-39-1) Based on Quantitative Evidence


Design and Synthesis of Lipophilic CNS-Penetrant Probe Molecules

This compound is optimally selected as a core scaffold when designing a library of small molecules with a predicted need for CNS penetration. The combination of a high consensus logP value (2.22) and a favorable computational prediction for BBB permeability (BBB Permeant: Yes) provides a rational, data-driven starting point over more hydrophilic analogs like the methyl ester (logP ~1.78) . This can accelerate hit-to-lead campaigns for neurological targets by reducing the number of synthetic iterations required to achieve desirable brain exposure.

Multi-Step Total Synthesis Requiring an Orthogonal Carboxylic Acid Protecting Group

In complex organic syntheses where a carboxylic acid group must be masked through multiple synthetic transformations, the allyl ester moiety provides a distinct strategic advantage . Its stability under acidic and basic conditions, coupled with its ability to be removed selectively via mild Pd(0)-catalyzed allyl transfer, makes it superior to simple methyl or ethyl esters . The target compound can serve as a protected form of 3-amino-4-fluorobenzoic acid, allowing for late-stage deprotection and functionalization without disturbing other sensitive groups in the molecule.

Synthesis of 'Clickable' Functional Materials and Bioconjugates

The terminal alkene of the allyl group enables a wide range of post-synthetic modifications, most notably thiol-ene 'click' chemistry, which is inaccessible to saturated alkyl esters . This makes the compound a valuable monomer or linker for creating functionalized polymers, hydrogels, or for attaching the fluorinated aromatic core to biomolecules. This application leverages a unique chemical reactivity that is absent in its methyl or ethyl counterparts, providing a clear justification for its selection in materials science and chemical biology workflows.

Procurement for Liquid-Phase Handling and Formulation Workflows

For laboratories with automated liquid handling systems or for formulation studies requiring a liquid excipient, the physical state of Allyl 3-amino-4-fluorobenzoate as a liquid at room temperature offers a practical advantage over solid analogs like the methyl ester . The procurement of this compound is specifically justified when the workflow benefits from simplified volumetric dispensing and the avoidance of weighing solids. However, this must be balanced against its defined storage requirements (2-8°C, protect from light) to ensure compound integrity upon receipt .

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